molecular formula C11H20O4 B160750 Pentamethylene dipropionate CAS No. 10025-09-9

Pentamethylene dipropionate

Cat. No.: B160750
CAS No.: 10025-09-9
M. Wt: 216.27 g/mol
InChI Key: GYZVZBFSJCVIDL-UHFFFAOYSA-N
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Description

Pentamethylene dipropionate, a compound hypothetically structured with a five-carbon (pentamethylene) backbone and two propionate ester groups, is theorized to have applications in polymer chemistry, pharmaceuticals, and material science. For instance, "pentamethylene" often refers to a five-carbon chain (e.g., 1,5-pentamethylene diisocyanate, PDI) , while "dipropionate" is associated with esterified propionic acid groups, as seen in corticosteroids like betamethasone dipropionate . This article synthesizes data from related compounds to infer properties and applications of this compound.

Properties

CAS No.

10025-09-9

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

5-propanoyloxypentyl propanoate

InChI

InChI=1S/C11H20O4/c1-3-10(12)14-8-6-5-7-9-15-11(13)4-2/h3-9H2,1-2H3

InChI Key

GYZVZBFSJCVIDL-UHFFFAOYSA-N

SMILES

CCC(=O)OCCCCCOC(=O)CC

Canonical SMILES

CCC(=O)OCCCCCOC(=O)CC

Other CAS No.

10025-09-9

Synonyms

Dipropionic acid 1,5-pentanediyl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Similarities

  • PDI : Derived from bio-based 1,5-pentanediamine, PDI (1,5-pentamethylene diisocyanate) is used in polyurethane synthesis. It shares a five-carbon backbone but lacks propionate groups .
  • HDI : A petroleum-based 1,6-hexamethylene diisocyanate, HDI is structurally similar but has a six-carbon chain.

Key Findings

Property PDI HDI
Carbon Chain Length 5 6
Melting Point (°C) ~45 ~ -67 (liquid at RT)
Biobased Potential High (from cadaverine) Low (petroleum-derived)
Polyurethane Flexibility Moderate High

PDI exhibits comparable mechanical properties to HDI but with enhanced sustainability. The shorter chain may reduce flexibility in polymers but improves biodegradability .

Comparison with Betamethasone Dipropionate

Pharmaceutical Context

Betamethasone dipropionate, a corticosteroid with two propionate esters, is used topically for anti-inflammatory effects. While structurally distinct from pentamethylene dipropionate, its dipropionate moiety offers insights into ester functionality.

Efficacy Data

Parameter Betamethasone Dipropionate Minoxidil
Efficacy in Alopecia 74% (N=100) 42% (N=100)
Mechanism Anti-inflammatory Vasodilation
Formulation Stability High (oil-in-water emulsion) Moderate

Betamethasone dipropionate outperforms minoxidil in hair regrowth, attributed to its potent anti-inflammatory action and optimized delivery systems .

Role of Pentamethylene Spacers in Liquid Crystals

Pentamethylene spacers are critical in liquid crystal (LC) design. For example:

  • Dimesogenic Compounds : Pentamethylene spacers enhance mesophase formation by balancing rigidity and flexibility. LC phases are more stable with pentamethylene linkers than shorter (tetramethylene) or longer (decamethylene) chains .
  • Trimesogenic Compounds : A study showed that pentamethylene spacers linked to a central benzene core enable enantiotropic nematic phases, absent in analogs with even-parity spacers .

Comparison with Other Dipropionate Esters

Dimethylol propionic acid (DMPA), used in polyurethane dispersions, highlights the role of propionate groups in polymer chemistry:

  • DMPA vs. This compound: DMPA acts as a crosslinker in waterborne polyurethanes, while this compound (hypothetically) could serve as a monomer. Adjusting the NCO/OH ratio in DMPA-based systems improves mechanical properties, a strategy applicable to this compound derivatives .

Table 1: Thermal and Mechanical Properties of Diisocyanates

Compound Chain Length Melting Point (°C) Biobased Potential
PDI 5 ~45 High
HDI 6 -67 Low

Table 2: Pharmaceutical Efficacy of Dipropionate Derivatives

Compound Application Efficacy (%) Key Advantage
Betamethasone Dipropionate Alopecia treatment 74 Anti-inflammatory
Minoxidil Alopecia treatment 42 Vasodilation

Q & A

Q. What are the established synthesis pathways for pentamethylene dipropionate, and how can their reproducibility be validated?

  • Methodological Answer : Synthesis typically involves esterification reactions between diols and propionic acid derivatives. To ensure reproducibility:
  • Use standardized protocols for stoichiometric ratios, catalysts (e.g., sulfuric acid), and temperature control.
  • Validate purity via NMR (for structural confirmation) and HPLC (for quantitative analysis).
  • Document deviations (e.g., solvent choice, reaction time) to identify critical parameters .
  • Cross-reference patent methodologies (e.g., esterification under inert atmospheres) for optimization .

Q. What analytical techniques are most effective for characterizing this compound’s physicochemical properties?

  • Methodological Answer :
  • Structural Analysis : NMR spectroscopy (¹H and ¹³C) to confirm ester linkages and backbone integrity.
  • Purity Assessment : GC-MS or HPLC with UV detection to quantify impurities.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds.
  • Report instrument settings (e.g., column type, flow rate) to enable replication .

Q. How can researchers design stability studies to assess this compound under varying environmental conditions?

  • Methodological Answer :
  • Use factorial design to test temperature, humidity, and light exposure (e.g., 25°C/60% RH vs. 40°C/75% RH).
  • Sample at intervals (e.g., 0, 3, 6 months) and analyze degradation products via LC-MS.
  • Include control batches stored in inert conditions for baseline comparison .

Advanced Research Questions

Q. How can conflicting data on this compound’s reactivity in polar vs. non-polar solvents be resolved?

  • Methodological Answer :
  • Conduct systematic solvent-screening experiments using a Design of Experiments (DoE) approach.
  • Measure reaction kinetics (e.g., via in-situ FTIR) to compare activation energies.
  • Replicate studies from literature with identical parameters (e.g., solvent purity, agitation speed) to isolate variables .
  • Use meta-analysis to identify trends in published data, addressing outliers through statistical rigor (e.g., Grubbs’ test) .

Q. What computational models are suitable for predicting this compound’s behavior in novel reaction systems?

  • Methodological Answer :
  • Employ density functional theory (DFT) to simulate esterification energetics and transition states.
  • Validate models against experimental data (e.g., reaction yields, byproduct profiles).
  • Integrate molecular dynamics (MD) simulations to study solvent interactions.
  • Use software like Gaussian or COMSOL for reproducibility, ensuring code and parameters are openly shared .

Q. How can researchers optimize catalytic systems for this compound synthesis while minimizing side reactions?

  • Methodological Answer :
  • Screen heterogeneous vs. homogeneous catalysts (e.g., zeolites vs. p-toluenesulfonic acid) using high-throughput robotic platforms.
  • Monitor reaction progress in real-time via inline spectroscopy (e.g., Raman).
  • Apply response surface methodology (RSM) to model interactions between catalyst concentration, temperature, and yield .

Q. What strategies address reproducibility challenges in scaling this compound synthesis from lab to pilot plant?

  • Methodological Answer :
  • Perform kinetic and thermodynamic profiling at small scale to identify scale-sensitive parameters (e.g., heat transfer, mixing efficiency).
  • Use dimensionless numbers (e.g., Reynolds, Damköhler) to maintain process similarity during scale-up.
  • Partner with engineering teams to validate pilot batches using identical analytical protocols .

Methodological Frameworks for Research Design

Q. How should researchers formulate hypothesis-driven questions for studying this compound’s applications?

  • Methodological Answer :
  • Use the PICO framework: Define P opulation (e.g., reaction systems), I ntervention (e.g., catalytic modification), C omparison (e.g., traditional methods), and O utcome (e.g., yield improvement).
  • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives .

Q. What ethical and documentation standards are critical when publishing this compound research?

  • Methodological Answer :
  • Disclose all synthetic procedures, including failed attempts, to aid reproducibility.
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for datasets.
  • Include conflict-of-interest statements and funding sources .

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